molecular formula C10H15NO B072236 1-(4-Ethyl-3,5-dimethyl-2H-pyrrol-2-ylidene)ethanol CAS No. 1500-91-0

1-(4-Ethyl-3,5-dimethyl-2H-pyrrol-2-ylidene)ethanol

Cat. No.: B072236
CAS No.: 1500-91-0
M. Wt: 165.23 g/mol
InChI Key: SUAXMKRXTCGJJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Ethyl-3,5-dimethyl-2H-pyrrol-2-ylidene)ethanol, is an organic compound with the molecular formula C10H15NO and a molecular weight of 165.23 g/mol. This compound is characterized by the presence of a ketone group attached to a pyrrole ring, which is further substituted with ethyl and methyl groups. It is used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Ethyl-3,5-dimethyl-2H-pyrrol-2-ylidene)ethanol typically involves the reaction of 4-ethyl-3,5-dimethylpyrrole with an appropriate acylating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the ketone group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(4-Ethyl-3,5-dimethyl-2H-pyrrol-2-ylidene)ethanol undergoes various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids.

    Reduction: The ketone can be reduced to form secondary alcohols.

    Substitution: The pyrrole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Secondary alcohols.

    Substitution: Halogenated or nitro-substituted pyrrole derivatives.

Scientific Research Applications

1-(4-Ethyl-3,5-dimethyl-2H-pyrrol-2-ylidene)ethanol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Ethyl-3,5-dimethyl-2H-pyrrol-2-ylidene)ethanol involves its interaction with specific molecular targets and pathways. The ketone group can participate in nucleophilic addition reactions, while the pyrrole ring can engage in electrophilic substitution. These interactions can modulate various biochemical pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2,4,5-trimethyl-1H-pyrrol-3-yl) ketone
  • 4-ethyl-3,5-dimethylpyrrole

Uniqueness

1-(4-Ethyl-3,5-dimethyl-2H-pyrrol-2-ylidene)ethanol is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications where other similar compounds may not be as effective.

Properties

CAS No.

1500-91-0

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

1-(4-ethyl-3,5-dimethyl-1H-pyrrol-2-yl)ethanone

InChI

InChI=1S/C10H15NO/c1-5-9-6(2)10(8(4)12)11-7(9)3/h11H,5H2,1-4H3

InChI Key

SUAXMKRXTCGJJD-UHFFFAOYSA-N

SMILES

CCC1=C(NC(=C1C)C(=O)C)C

Canonical SMILES

CCC1=C(NC(=C1C)C(=O)C)C

1500-91-0

Origin of Product

United States

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